H-89 was initially believed to be a specific inhibitor of PKA, an enzyme involved in numerous cellular processes []. Studies showed it to be 30 times more potent than a related compound, H-8, at inhibiting PKA []. It acts through competitive inhibition of the adenosine triphosphate (ATP) binding site on the PKA catalytic subunit []. This prevents PKA from transferring phosphate groups to its target proteins, thereby affecting various cellular signaling pathways.
However, later research suggests H-89 may have broader effects beyond PKA inhibition [].
While H-89 exhibits strong PKA inhibition, it may also target other protein kinases, albeit with varying potencies []. Studies have reported inhibitory effects on kinases like S6K1, MSK1, ROCKII, PKBα, and MAPKAP-K1b []. This highlights the need for caution when interpreting results obtained with H-89, as its effects might not be solely due to PKA inhibition.
H-89, chemically known as N-[2-(4-bromocinnamylamino)ethyl]isoquinoline-5-sulfonamide, is classified as an isoquinoline derivative. Its molecular formula is CHBrNOS, and it has a molecular weight of approximately 446.36 g/mol . H-89 was initially derived from H-8 and is recognized for its ability to inhibit the catalytic activity of PKA by competing with adenosine triphosphate (ATP) at the active site of the enzyme. It exhibits a higher potency than its predecessor, being 30 times more effective at inhibiting PKA .
H-89 primarily acts through competitive inhibition of PKA. The compound's inhibition profile extends to several other kinases, including:
These interactions highlight H-89's broader influence on cellular signaling pathways beyond just PKA inhibition.
H-89 exhibits various biological activities that make it a valuable tool in research. It has been shown to:
Additionally, H-89 has been implicated in modulating cellular responses to stress and inflammation by influencing multiple signaling pathways.
The synthesis of H-89 typically involves multi-step organic reactions starting from simpler isoquinoline derivatives. While specific synthetic routes may vary, the general approach includes:
H-89 is widely used in research settings to study cellular signaling mechanisms. Its primary applications include:
Furthermore, its ability to inhibit multiple kinases makes it useful for dissecting complex signaling networks.
Several compounds share structural or functional similarities with H-89. Below is a comparison highlighting their unique characteristics:
Compound Name | Primary Target | Potency (IC) | Unique Features |
---|---|---|---|
H-8 | Protein Kinase A | 4.2 μM | Predecessor to H-89 |
KT5720 | Protein Kinase A | 0.5 μM | More selective for PKA |
Ro 31-8220 | Protein Kinase A | 0.4 μM | Broad-spectrum kinase inhibitor |
Staurosporine | Multiple Kinases | 0.01 μM | Non-selective; potent across kinases |
H-89 stands out due to its balance between selectivity for PKA and its broader inhibitory effects on other kinases, making it particularly valuable for dissecting specific signaling pathways while minimizing off-target effects.
Irritant